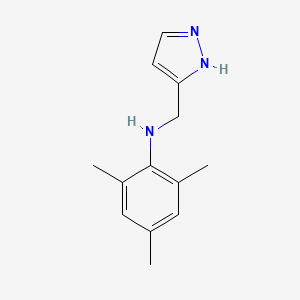![molecular formula C12H20N2O B7575598 N'-[1-(2-methoxyphenyl)ethyl]propane-1,3-diamine](/img/structure/B7575598.png)
N'-[1-(2-methoxyphenyl)ethyl]propane-1,3-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-[1-(2-methoxyphenyl)ethyl]propane-1,3-diamine, also known as MPEDA, is a chemical compound that has gained attention in the scientific community due to its potential use in medicinal and biological research. MPEDA is a diamine derivative of 2-methoxyphenethylamine and is structurally similar to other biologically active compounds such as amphetamines and phenethylamines.
Mécanisme D'action
N'-[1-(2-methoxyphenyl)ethyl]propane-1,3-diamine acts as a sigma-1 receptor agonist, binding to the receptor and modulating its activity. The activation of the sigma-1 receptor by N'-[1-(2-methoxyphenyl)ethyl]propane-1,3-diamine has been shown to have various effects on cellular processes, including the regulation of calcium signaling, the inhibition of apoptosis, and the promotion of neuroprotection.
Biochemical and Physiological Effects:
N'-[1-(2-methoxyphenyl)ethyl]propane-1,3-diamine has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that N'-[1-(2-methoxyphenyl)ethyl]propane-1,3-diamine can inhibit the proliferation of cancer cells and promote the survival of neurons. In vivo studies have shown that N'-[1-(2-methoxyphenyl)ethyl]propane-1,3-diamine can improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease and traumatic brain injury.
Avantages Et Limitations Des Expériences En Laboratoire
N'-[1-(2-methoxyphenyl)ethyl]propane-1,3-diamine has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has a high affinity for the sigma-1 receptor, making it a useful tool for studying the receptor's function. However, one limitation of N'-[1-(2-methoxyphenyl)ethyl]propane-1,3-diamine is its potential toxicity, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on N'-[1-(2-methoxyphenyl)ethyl]propane-1,3-diamine. One area of interest is the development of N'-[1-(2-methoxyphenyl)ethyl]propane-1,3-diamine-based drugs for the treatment of various diseases, such as Alzheimer's disease and cancer. Another area of interest is the study of the sigma-1 receptor and its role in cellular processes, which may lead to a better understanding of various diseases and the development of new therapies. Additionally, further research is needed to fully understand the biochemical and physiological effects of N'-[1-(2-methoxyphenyl)ethyl]propane-1,3-diamine and its potential toxicity.
Méthodes De Synthèse
The synthesis of N'-[1-(2-methoxyphenyl)ethyl]propane-1,3-diamine involves the reaction of 2-methoxyphenethylamine with 1,3-dibromopropane in the presence of a base such as sodium hydroxide. The resulting product is then treated with hydrogen gas in the presence of a palladium catalyst to yield N'-[1-(2-methoxyphenyl)ethyl]propane-1,3-diamine.
Applications De Recherche Scientifique
N'-[1-(2-methoxyphenyl)ethyl]propane-1,3-diamine has been studied for its potential use in the development of new drugs and as a tool for biological research. N'-[1-(2-methoxyphenyl)ethyl]propane-1,3-diamine has been shown to have a high affinity for the sigma-1 receptor, a protein that is involved in various cellular processes such as calcium signaling, neuroprotection, and apoptosis. The sigma-1 receptor has been implicated in various diseases such as Alzheimer's disease, Parkinson's disease, and cancer, making it an attractive target for drug development.
Propriétés
IUPAC Name |
N'-[1-(2-methoxyphenyl)ethyl]propane-1,3-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O/c1-10(14-9-5-8-13)11-6-3-4-7-12(11)15-2/h3-4,6-7,10,14H,5,8-9,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBFKOSPIFIQGMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1OC)NCCCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[1-(2-methoxyphenyl)ethyl]propane-1,3-diamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(1H-pyrazol-5-ylmethylamino)methyl]benzonitrile](/img/structure/B7575521.png)
![N'-[1-(4-ethoxyphenyl)ethyl]ethane-1,2-diamine](/img/structure/B7575531.png)


![N'-[1-(4-methylsulfanylphenyl)ethyl]ethane-1,2-diamine](/img/structure/B7575568.png)

![3-[[(3-Hydroxypyridine-2-carbonyl)amino]methyl]benzoic acid](/img/structure/B7575583.png)
![N-[(2-chloro-4-fluorophenyl)methyl]-2-methylsulfonylethanamine](/img/structure/B7575587.png)



![3-[[(5-Chlorofuran-2-carbonyl)amino]methyl]benzoic acid](/img/structure/B7575632.png)